molecular formula C16H18N4O4 B2719548 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one CAS No. 1235658-42-0

2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2719548
CAS No.: 1235658-42-0
M. Wt: 330.344
InChI Key: RNALRJZPVBVWGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like molecular weight, density, boiling point, melting point, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study designed and synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which were evaluated for antidepressant and antianxiety activities. This research demonstrates the potential use of furan and piperazine derivatives in developing pharmacological agents (J. Kumar et al., 2017).

Antimicrobial and Fungicidal Activity

A series of furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases were synthesized and showed significant in vitro and in vivo fungicidal activity against plant fungi. These compounds, with their novel heterocyclic structures, have implications for the design and discovery of new agrochemicals (Baolei Wang et al., 2015).

Chemical Structure and Antidepressant Activity

A study on furan-2-carbohydrazide derivatives found that the synthesized compounds displayed antimicrobial activities. This research adds to the understanding of the chemical structure and potential applications of such compounds in medical and pharmaceutical research (Serap Başoğlu et al., 2013).

Estrogen Receptor Binding and Antiproliferative Activities

Research on substituted pyrimidine-piperazine-chromene and quinoline conjugates highlighted their effectiveness against human breast cancer cell lines and their potential as anticancer agents. This study contributes to the ongoing research in cancer treatment and drug development (I. Parveen et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. The specific mechanism of action for this compound is not available in the searched resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Unfortunately, the specific safety and hazard information for this compound is not available in the searched resources .

Future Directions

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Properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-12-4-5-14(21)20(17-12)11-15(22)18-6-8-19(9-7-18)16(23)13-3-2-10-24-13/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNALRJZPVBVWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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